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Abstract

This document provides a detailed protocol for the synthesis of FA-S2-MS4048, a folate-caged
Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic
Lymphoma Kinase (ALK) in cancer cells expressing the folate receptor (FOLR1). FA-S2-
MS4048 is comprised of a targeting moiety (folic acid), a self-immolative disulfide linker, and
the active ALK PROTAC, MS4048. The folate group facilitates targeted delivery into FOLR1-
positive cancer cells, where the intracellular reducing environment, rich in glutathione (GSH),
cleaves the disulfide bond. This cleavage initiates a self-immolation cascade, releasing the
active ALK PROTAC, MS4048, which then recruits the E3 ubiquitin ligase Cereblon (CRBN) to
induce the ubiquitination and subsequent proteasomal degradation of the ALK protein.

Introduction

Proteolysis Targeting Chimeras (PROTACS) are a novel therapeutic modality that induces the
degradation of target proteins rather than inhibiting their function. A typical PROTAC is a
heterobifunctional molecule consisting of a ligand for a target protein of interest (POI), a ligand
for an E3 ubiquitin ligase, and a linker connecting the two. This design brings the POI and the
E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent
degradation by the proteasome.
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FA-S2-MS4048 is an advanced PROTAC designed for enhanced tumor selectivity.[1][2] It is a
prodrug form of the ALK-targeting PROTAC MS4048.[3] By incorporating a folate "caging"
group, the PROTAC's activity is masked until it reaches the target cancer cells that overexpress
FOLRL1.[1][4] The key to its activation is a disulfide-based self-immolative linker that is cleaved
by the high intracellular concentration of glutathione (GSH), ensuring the selective release of
the active PROTAC within the target cells.[1][3][4] This application note details the synthetic
route to FA-S2-MS4048, providing protocols for the synthesis of its key precursors and the final
conjugation step.

Signaling Pathway and Mechanism of Action

The mechanism of action of FA-S2-MS4048 involves several sequential steps, from targeted
uptake to the degradation of the ALK protein. This process is initiated by the binding of the
folate moiety to the folate receptor on the cancer cell surface, followed by endocytosis. Inside
the cell, the disulfide linker is reduced, releasing the active PROTAC, which then hijacks the
ubiquitin-proteasome system to degrade ALK.
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Caption: Mechanism of action of FA-S2-MS4048.

Experimental Protocols

The synthesis of FA-S2-MS4048 is a multi-step process that involves the preparation of the
active ALK PROTAC (MS4048) and the folate-disulfide linker, followed by their conjugation.

Synthesis of ALK PROTAC (MS4048)

The synthesis of MS4048 involves the coupling of an ALK inhibitor, such as Ceritinib (LDK378),
with a pomalidomide-linker moiety. The following is a representative protocol adapted from the
synthesis of similar ALK PROTACSs.[5][6]

Step 1: Synthesis of Pomalidomide-Linker Intermediate
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A pomalidomide derivative with a linker attachment point is first synthesized. This typically
involves nucleophilic aromatic substitution on 4-fluorothalidomide or direct alkylation of
pomalidomide.[7][8][9][10]

Reagent Molar Eq. MW ( g/mol ) Amount
Pomalidomide 1.0 273.24 273 mg
Boc-amino-linker- ) )

) 1.2 Varies Varies
halide
K2CO3 2.0 138.21 276 mg
DMF - - 10 mL

Protocol:

e To a solution of pomalidomide in anhydrous DMF, add K2CO3 and the Boc-protected amino-
linker with a halide leaving group.

e Stir the reaction mixture at 80 °C for 12-24 hours.
e Monitor the reaction by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature, dilute with water, and extract with
ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous Na2S04, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography to yield the Boc-protected
pomalidomide-linker.

o Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the amine-
functionalized pomalidomide-linker.

Step 2: Coupling of Pomalidomide-Linker to ALK Inhibitor
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The amine-functionalized pomalidomide-linker is then coupled to a suitable derivative of an
ALK inhibitor, such as Ceritinib.

Reagent Molar Eq. MW ( g/mol ) Amount
Ceritinib derivative ] )

) ) ) 1.0 Varies Varies
(with carboxylic acid)
Pomalidomide-linker- ) )

_ 11 Varies Varies
amine
HATU 1.2 380.23 Varies
DIPEA 2.0 129.24 Varies
DMF - - 10 mL

Protocol:

¢ Dissolve the Ceritinib derivative in anhydrous DMF.

e Add HATU and DIPEA and stir for 15 minutes at room temperature.
e Add the pomalidomide-linker-amine to the reaction mixture.

 Stir at room temperature for 4-8 hours.

¢ Monitor the reaction by LC-MS.

o Upon completion, dilute with water and extract with ethyl acetate.

» Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2S0O4, and
concentrate.

» Purify the crude product by preparative HPLC to obtain MS4048.

Synthesis of Folate-Disulfide Linker

The folate-disulfide linker is synthesized to allow for conjugation to the pomalidomide moiety of
MS4048.[4][11][12]
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Reagent Molar Eq. MW ( g/mol ) Amount
Folic Acid 1.0 441.4 441 mg
Disulfide-containing ] )
diol 1.2 Varies Varies
DCC 1.2 206.33 248 mg
DMAP 0.1 122.17 12 mg
DMSO - - 20 mL
Protocol:

Dissolve folic acid in anhydrous DMSO.

e Add DCC and DMAP and stir until the solution is clear.

» Add the disulfide-containing diol and stir at room temperature for 24 hours.
e Monitor the reaction by TLC or LC-MS.

o Upon completion, filter the reaction mixture to remove the urea byproduct.

» Purify the filtrate by preparative HPLC to yield the folate-disulfide linker with a hydroxyl
group.

o The terminal hydroxyl group can be further functionalized (e.g., converted to a leaving group)
for conjugation to MS4048.

Final Conjugation to Yield FA-S2-MS4048

The final step is the conjugation of the folate-disulfide linker to the pomalidomide N-H of
MS4048.
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Reagent Molar Eq. MW ( g/mol ) Amount
MS4048 1.0 Varies Varies
Folate-disulfide linker _ _

) 1.2 Varies Varies
(activated)
Cs2C03 15 325.82 Varies
DMF 5mL

Protocol:

temperature.

To a solution of MS4048 in anhydrous DMF, add Cs2CO3 and stir for 30 minutes at room

¢ Add the activated folate-disulfide linker to the reaction mixture.

o Stir at room temperature for 12-16 hours.

e Monitor the reaction by LC-MS.

o Upon completion, dilute with water and extract with a suitable organic solvent.

» Wash the organic layer with brine, dry over anhydrous Na2S0O4, and concentrate.

o Purify the crude product by preparative HPLC to yield FA-S2-MS4048.

Synthetic Workflow

The overall synthetic workflow for FA-S2-MS4048 is depicted below.
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Caption: Synthetic workflow for FA-S2-MS4048.

Conclusion

The synthesis of FA-S2-MS4048 represents a sophisticated approach to targeted protein
degradation, leveraging a folate-caging strategy to enhance the tumor selectivity of an ALK-
targeting PROTAC. The protocols outlined in this document provide a comprehensive guide for
the synthesis of this promising therapeutic agent. The modular nature of the synthesis allows
for the adaptation of these methods to create other targeted PROTACS for various proteins of
interest. Careful execution of these synthetic steps, coupled with rigorous purification and
analytical characterization, is essential for obtaining high-quality FA-S2-MS4048 for research
and development purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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